N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, connected via a sulfonylethyl linker to a benzo[d][1,3]dioxole-5-carboxamide moiety. Piperazine derivatives are widely explored in medicinal chemistry for their receptor-binding properties, particularly as dopamine receptor antagonists .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-28-18-5-3-17(4-6-18)23-9-11-24(12-10-23)31(26,27)13-8-22-21(25)16-2-7-19-20(14-16)30-15-29-19/h2-7,14H,8-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYOUGDDISIHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, can influence numerous biochemical pathways. These pathways are associated with various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific biochemical pathways it influences. For example, if the compound acts on alpha1-adrenergic receptors in the cardiovascular system, it could potentially influence blood pressure and heart rate. .
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, often referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound exhibits a complex structure that suggests multiple mechanisms of action, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 476.67 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity, combined with a piperazine ring that enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N4O4S2 |
| Molecular Weight | 476.67 g/mol |
| Solubility | Soluble in DMSO |
| Purity | ≥95% |
Research indicates that this compound primarily acts as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, it increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is crucial in treating conditions like Alzheimer's disease and other cognitive disorders where cholinergic signaling is impaired.
Biochemical Pathways
The compound's action on AChE affects several biochemical pathways:
- Cholinergic Pathway : Enhances neurotransmission by preventing the breakdown of acetylcholine.
- Neuroprotective Effects : Potentially protects neurons from degeneration through increased cholinergic activity.
Anticancer Activity
Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives with similar structural motifs showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported to be in the low micromolar range, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.15 - 1.48 |
| HeLa | 0.21 - 0.33 |
| MCF-7 | 0.17 - 0.96 |
Neuropharmacological Effects
In addition to its potential anticancer effects, this compound has been evaluated for its neuropharmacological properties:
- Dopamine Receptor Activity : Preliminary data suggest that it may act as an agonist at dopamine D3 receptors, which are implicated in mood regulation and reward pathways .
- Cognitive Enhancement : By modulating cholinergic activity, it may improve cognitive functions and memory retention.
Case Studies and Research Findings
- Study on AChE Inhibition : In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value significantly lower than standard inhibitors like donepezil, suggesting enhanced efficacy in cholinergic modulation.
- Anticancer Screening : A high-throughput screening of related compounds revealed that those with similar piperazine structures exhibited promising anticancer activity against multiple cell lines, supporting the hypothesis that such modifications can enhance therapeutic potential .
- Dopamine Receptor Interaction : Research using β-arrestin recruitment assays indicated that modifications to the piperazine ring could selectively enhance D3 receptor agonist activity while minimizing off-target effects on D2 receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Pharmacological Implications
The compound’s structure can be compared to related piperazine-carboxamide derivatives, emphasizing substituents, linker chemistry, and biological activity.
Table 1: Structural and Functional Comparison with Analogs
Key Comparisons
Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with chlorophenyl substituents in analogs (e.g., 2,3-dichloro in Compound 13 ).
Linker Chemistry :
- The sulfonylethyl linker introduces an electron-withdrawing sulfonyl group, likely increasing metabolic stability and aqueous solubility compared to butyl (Compound 13) or pentanamide (Compound 7o) linkers. However, this may reduce blood-brain barrier permeability .
Carboxamide Moieties :
Research Findings and Functional Insights
- Receptor Affinity : Piperazine analogs with chlorophenyl groups (e.g., Compound 13) exhibit high D3 receptor affinity (Ki < 10 nM), while methoxyphenyl derivatives may shift selectivity toward other receptors (e.g., 5-HT1A) due to altered electronic profiles .
- Metabolic Stability : Sulfonyl linkers (target compound) resist esterase cleavage better than ester or amide linkers, enhancing in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
